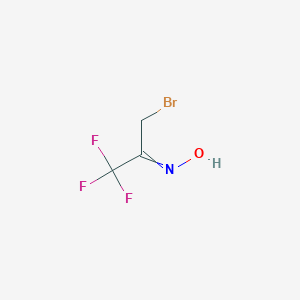

3-Bromo-1,1,1-trifluoroacetone oxime

Vue d'ensemble

Description

3-Bromo-1,1,1-trifluoroacetone oxime is a chemical compound with the molecular formula C3H3BrF3NO . It has been used as an effective indirect trifluoromethylation reagent to construct the important 3-trifluoromethyl isocoumarin skeleton .

Synthesis Analysis

The synthesis of 3-Bromo-1,1,1-trifluoroacetone oxime involves the reaction of 3-Bromo-1,1,1-trifluoroacetone with potassium enolate of ethyl 4,4,4-trifluoroacetoacetate to yield ethyl 2,4-bis (trifluoromethyl)-4-hydroxydihydro-3-furoate .Molecular Structure Analysis

The molecular structure of 3-Bromo-1,1,1-trifluoroacetone oxime can be represented by the InChI code: 1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h2H,1H2 . The molecular weight of the compound is 205.96 .Chemical Reactions Analysis

3-Bromo-1,1,1-trifluoroacetone oxime reacts with potassium enolate of ethyl 4,4,4-trifluoroacetoacetate to yield ethyl 2,4-bis (trifluoromethyl)-4-hydroxydihydro-3-furoate . This reaction is part of the synthesis process of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1,1,1-trifluoroacetone oxime include a molecular weight of 205.96 .Applications De Recherche Scientifique

Synthesis of 3-Nonylthio-1,1,1-Trifluoropropan-2-One

3-Bromo-1,1,1-trifluoroacetone oxime is used in the preparation of 3-nonylthio-1,1,1-trifluoropropan-2-one . This compound could be used in various chemical reactions and could have potential applications in the field of organic synthesis.

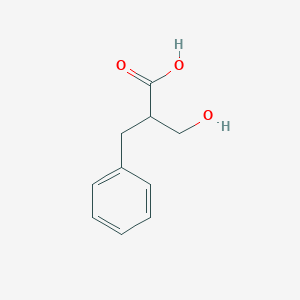

Preparation of Perfluoroalkylated Trans-Allylic Alcohols

This compound is also used in the synthesis of perfluoroalkylated trans-allylic alcohols . These alcohols are often used in the pharmaceutical industry and in the synthesis of various organic compounds.

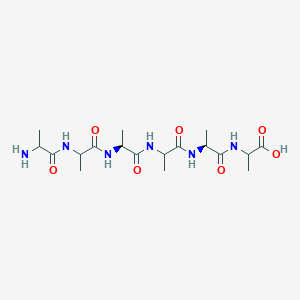

Synthesis of Cyclic Tetrapeptides

3-Bromo-1,1,1-trifluoroacetone oxime is involved in the synthesis of cyclic tetrapeptides . Cyclic tetrapeptides have a wide range of biological activities and are used in the development of new drugs.

Zinc Binding Functional Group

The compound is used in the synthesis of cyclic tetrapeptides containing trifluoromethyl and pentafluoroethyl ketone as a zinc binding functional group . This could have potential applications in the field of biochemistry and medicinal chemistry.

Chemical Research

Due to its unique chemical structure, 3-Bromo-1,1,1-trifluoroacetone oxime is often used in chemical research . Researchers can use it to study its properties and reactions with other compounds.

Industrial Applications

3-Bromo-1,1,1-trifluoroacetone oxime, due to its reactivity, could be used in various industrial applications . For example, it could be used in the synthesis of other chemicals or as a starting material in the production of pharmaceuticals.

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that the compound can react with potassium enolate of ethyl 4,4,4-trifluoroacetoacetate . The resulting changes and their implications on the compound’s mode of action require further investigation.

Biochemical Pathways

The compound’s reaction with potassium enolate of ethyl 4,4,4-trifluoroacetoacetate suggests potential involvement in pathways related to trifluoroacetoacetate metabolism

Result of Action

Given the compound’s reactivity with potassium enolate of ethyl 4,4,4-trifluoroacetoacetate , it is plausible that it may induce changes at the molecular and cellular levels

Propriétés

IUPAC Name |

N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAMTJKIIPLJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382012 | |

| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine | |

CAS RN |

117341-57-8 | |

| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

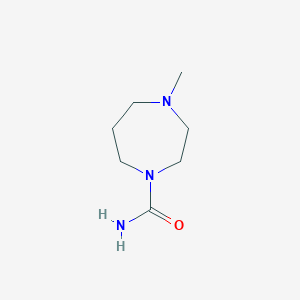

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-c]pyridine-3-carbonitrile](/img/structure/B51105.png)